molecular formula C18H17N5O2 B5246877 (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene

(1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene

Cat. No.: B5246877
M. Wt: 335.4 g/mol
InChI Key: FBUGAKBHXSFOHY-UHFFFAOYSA-N
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Description

(1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (-N=N-) linking a pyrazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene typically involves the reaction of 1-benzyl-3,5-dimethylpyrazole with a diazonium salt derived from 3-nitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The intermediate then reacts with the pyrazole derivative to form the desired diazene compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, influencing cellular processes. The nitrophenyl group may interact with specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(4-nitrophenyl)diazene
  • (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(2-nitrophenyl)diazene
  • (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-chlorophenyl)diazene

Comparison

Compared to its analogs, (1-Benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties, making it a valuable subject for research and application development.

Properties

IUPAC Name

(1-benzyl-3,5-dimethylpyrazol-4-yl)-(3-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-13-18(20-19-16-9-6-10-17(11-16)23(24)25)14(2)22(21-13)12-15-7-4-3-5-8-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUGAKBHXSFOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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